molecular formula C18H18O8 B8329878 Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate CAS No. 14778-49-5

Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate

Cat. No.: B8329878
CAS No.: 14778-49-5
M. Wt: 362.3 g/mol
InChI Key: OYDLJDVXYUAWKB-UHFFFAOYSA-N
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Description

Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C18H18O8 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

14778-49-5

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

bis(2-prop-2-enoyloxyethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H18O8/c1-3-15(19)23-9-11-25-17(21)13-7-5-6-8-14(13)18(22)26-12-10-24-16(20)4-2/h3-8H,1-2,9-12H2

InChI Key

OYDLJDVXYUAWKB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)OCCOC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A five liter, three necked flask was equipped with a overhead stirrer, nitrogen atmosphere and addition funnel. The flask was charged with 636 g of 2-hydroxyethylacrylate (5.47 mol.), 547 g of triethylamine (5.41 mol.), 6 g of phenothiazine, 5 g of 4-dimethylaminopyridine and 3000 ml of tetrahydrofuran. The reaction was cooled to 17° C. with a water bath. Next, 563 g of phthaloyl chloride (2.75 mol.) was slowly added over 2.5 hours via the addition funnel. The reaction was stirred an additional 8 hours at room temperature. The triethylamine hydrochloride salt was removed by filtration and the mother liquor evaporated by rotoevaporation to yield an amber colored liquid. The liquid was placed under vacuum (15 mmHg, 2 kPa) and heated to 100° C. for one hour. The resulting liquid was collected to yield 995 g (99%) of the desired product. The product was confirmed by IR and 13C NMR. The preparation of di(acryloyloxyethyl)phthalate from phthalic anhydride and 2-hydroxyethylacrylate was reported in U.S. Pat. No. 3,336,418.
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Yield
99%

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